T56-LIMKi

描述

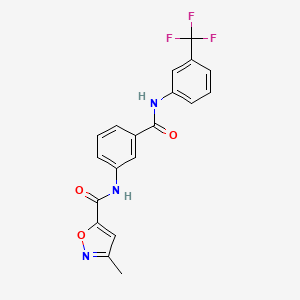

Structure

3D Structure

属性

IUPAC Name |

3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOKFRPKSAWELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T56-LIMKi: A Deep Dive into its Mechanism of Action as a Selective LIMK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of T56-LIMKi, a novel and selective inhibitor of LIM Domain Kinase 2 (LIMK2). This compound has demonstrated significant potential in preclinical cancer models, primarily through its targeted disruption of the RhoA-ROCK-LIMK2 signaling pathway, a critical regulator of actin cytoskeletal dynamics. This document synthesizes key findings on its molecular interactions, cellular effects, and therapeutic implications, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Selective Inhibition of the RhoA-ROCK-LIMK2 Pathway

This compound functions as a highly specific inhibitor of LIMK2, with minimal cross-reactivity against its isoform, LIMK1.[1] This selectivity is a key attribute, as it allows for the targeted modulation of pathways where LIMK2 is the predominant player. The primary mechanism of action involves the inhibition of cofilin phosphorylation.[1]

LIMK2, a downstream effector of the RhoA-ROCK signaling cascade, phosphorylates cofilin at Serine-3. This phosphorylation inactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK2, this compound prevents the inactivation of cofilin, leading to increased actin filament severance and a subsequent disruption of the cellular actin cytoskeleton.[2] This disruption has profound effects on cancer cell motility, invasion, and proliferation.[1][2]

Experimental evidence strongly supports that this compound operates within the RhoA-ROCK-LIMK2 pathway. Studies have shown that the inhibitory effects of this compound on cofilin phosphorylation are not synergistic with the ROCK inhibitor Y-27632, indicating that both compounds act on the same linear pathway.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Growth Inhibition (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Panc-1 | Pancreatic Cancer | 35.2 ± 5 | [1] |

| U87 | Glioblastoma | 7.4 ± 7 | [1] |

| ST88-14 | Schwannoma | 18.3 ± 5 | [1] |

| A549 | Lung Cancer | 90 ± 14 | [1] |

| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 | [4] |

Table 2: Inhibition of Cofilin Phosphorylation by this compound

| Cell Line | Treatment | Inhibition of p-cofilin (%) | Reference |

| Panc-1 | 50 µM this compound (2h) | 46 ± 10 | [1] |

| U87 | 50 µM this compound (2h) | 24 ± 10 | [1] |

| ST88-14 | 50 µM this compound (2h) | 20 ± 8 | [1] |

| A549 | 50 µM this compound (2h) | 4 ± 4 | [1] |

| HeLa (LIMK2 overexpression) | 50 µM this compound (2h) | Significant reduction | [4] |

| HeLa (LIMK1 overexpression) | 50 µM this compound (2h) | No significant reduction | [4] |

| Panc-1 Xenograft Tumors | 60 mg/kg this compound (35 days) | 25 ± 10.8 | [5] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the this compound mechanism of action and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Proliferation Assay

-

Cell Lines and Culture Conditions: Panc-1, U87, ST88-14, and A549 cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Stable Transfection: For selectivity studies, HeLa cells can be stably transfected with HA-tagged LIMK1 or LIMK2 expression vectors or an empty vector control using a suitable transfection reagent (e.g., Jetpei).[5] Selection is performed with G418 (1 mg/ml), and expression is confirmed by Western blotting.[5]

-

Proliferation Assay:

-

Cells are seeded in 24-well plates at an appropriate density.

-

After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (e.g., 0.1% DMSO).

-

Cells are incubated for 6 days, with the medium and inhibitor being replenished every 2-3 days.

-

On day 6, cells are trypsinized and counted using a hemocytometer or an automated cell counter.

-

IC50 values are calculated from the dose-response curves.[5]

-

Western Blot Analysis for Cofilin Phosphorylation

-

Cell Lysis: Cells are seeded and grown to 70-80% confluency. For phosphorylation studies, cells are often serum-starved for 24 hours prior to treatment.[4]

-

Treatment: Cells are treated with this compound (e.g., 50 µM) or vehicle control for a specified period (e.g., 2 hours).[4]

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against p-cofilin (Ser3), total cofilin, LIMK2, and a loading control (e.g., β-tubulin or GAPDH) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an ECL substrate and imaged.

-

Densitometry analysis is performed to quantify the relative protein levels.

-

In Vivo Xenograft Model

-

Animal Model: Nude (CD1-Nu) mice are typically used.[4]

-

Tumor Cell Implantation: Panc-1 cells (e.g., 2 x 10^6 cells in PBS) are injected subcutaneously into the flank of the mice.[4]

-

Treatment: When tumors reach a palpable size (e.g., 0.06-0.07 cm³), mice are randomized into control and treatment groups.[4][6]

-

The control group receives a vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage daily.

-

Treatment groups receive this compound dissolved in the vehicle at specified doses (e.g., 30 or 60 mg/kg) by oral gavage daily.[2]

-

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = (length x width²)/2).

-

Toxicity Assessment: Animal weight and general health are monitored throughout the study.

-

Endpoint Analysis: After a predetermined period (e.g., 35 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting for p-cofilin).[5]

Conclusion

This compound is a potent and selective inhibitor of LIMK2 that exerts its anti-cancer effects by disrupting the RhoA-ROCK-LIMK2 signaling pathway and subsequently inhibiting cofilin phosphorylation. This leads to alterations in the actin cytoskeleton, which in turn impairs key cellular processes involved in tumor progression and metastasis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

T56-LIMKi: A Selective LIMK2 Inhibitor for Preclinical Cancer Research

An In-depth Technical Guide

This technical guide provides a comprehensive overview of T56-LIMKi, a selective inhibitor of LIM domain kinase 2 (LIMK2). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LIMK2 signaling pathway in oncology and other diseases. This document synthesizes available preclinical data, details key experimental methodologies, and visualizes the underlying biological pathways.

Core Concepts: The Role of LIMK2 in Cellular Dynamics

LIMK2 is a serine/threonine kinase that plays a pivotal role in regulating cytoskeletal dynamics.[1] A key substrate of LIMK2 is cofilin, an actin-depolymerizing factor.[1][2] By phosphorylating cofilin at serine 3, LIMK2 inactivates it, leading to the stabilization of actin filaments.[3] This process is integral to various cellular functions, including cell migration, invasion, and division, which are often dysregulated in cancer.[1] The activity of LIMK2 is controlled by upstream signaling pathways, most notably the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[2][3]

This compound: A Selective Inhibitor of LIMK2

This compound has been identified as a selective inhibitor of LIMK2, demonstrating little to no cross-reactivity with its isoform, LIMK1.[4] This selectivity is crucial for dissecting the specific roles of LIMK2 in pathological processes. The primary mechanism of action of this compound is the reduction of phosphorylated cofilin (p-cofilin) levels, which in turn inhibits the growth of various cancerous cell lines.[4][5]

Data Presentation

The following tables summarize the quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Panc-1 | Pancreatic Cancer | 35.2 | [5] |

| U87 | Glioblastoma | 7.4 | [5] |

| ST88-14 | Schwannoma | 18.3 | [5] |

| A549 | Lung Cancer | 90 | [5] |

| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 (for p-cofilin reduction) | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| Nude Mice | Pancreatic Cancer (Panc-1 xenograft) | 60 mg/kg | Significant decrease in tumor volume | [5] |

Note on Conflicting Data: It is important to note that one study has reported a lack of direct inhibitory activity of this compound against either LIMK1 or LIMK2 in their specific enzymatic and cellular assays.[6] The majority of published literature, however, supports its activity and selectivity for LIMK2 through observed downstream effects on cofilin phosphorylation in cellular models.[4][7][8] Researchers should consider these differing findings in their experimental design and interpretation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Growth Inhibition Assay (Crystal Violet Method)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines such as Panc-1, U87, and ST88-14.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

0.5% Crystal Violet staining solution

-

Solubilization solution (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plates for the desired period (e.g., 72 hours).

-

After incubation, gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of fixing solution to each well and incubating for 15 minutes at room temperature.

-

Wash the plates again with PBS and allow them to air dry.

-

Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Remove the staining solution and wash the plates thoroughly with water until the background is clean.

-

Air dry the plates completely.

-

Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-Cofilin

This protocol details the procedure for measuring the levels of phosphorylated cofilin in cell lysates after treatment with this compound.

Materials:

-

Cell lysates from this compound treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-cofilin (Ser3), Mouse anti-total cofilin, and a loading control antibody (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-cofilin antibody (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated anti-rabbit secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane as in step 7.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total cofilin and the loading control following the same procedure with the appropriate primary and secondary antibodies.

-

Quantify the band intensities and normalize the p-cofilin levels to total cofilin and the loading control.

In Vivo Panc-1 Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.

Materials:

-

Panc-1 human pancreatic cancer cells

-

Athymic nude mice (e.g., BALB/c nude)

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

Calipers

Procedure:

-

Harvest Panc-1 cells during their exponential growth phase.

-

Resuspend the cells in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).

-

Subcutaneously inject approximately 5 x 10^6 Panc-1 cells into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 60 mg/kg) or the vehicle solution to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., daily).

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = (Length x Width²) / 2).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting for p-cofilin).

Mandatory Visualizations

LIMK2 Signaling Pathway

Caption: The LIMK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Analysis of this compound

Caption: Workflow for assessing this compound's in vitro efficacy and mechanism.

Logical Relationship of this compound's Mechanism of Action

Caption: The logical cascade of this compound's mechanism of action.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PANC-1-induced tumour growth in nude mice xenograft model in vivo [bio-protocol.org]

- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]

- 8. Regression of human pancreatic tumor xenografts in mice after a single systemic injection of recombinant vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]

T56-LIMKi: A Contested Inhibitor of Cofilin Phosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor T56-LIMKi and its contentious role in the regulation of cofilin phosphorylation. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the current, and notably conflicting, evidence surrounding this compound's mechanism of action and efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways, offering a critical perspective on the utility of this compound as a research tool and potential therapeutic agent.

Introduction

Cofilin, an actin-depolymerizing factor, is a crucial regulator of actin filament dynamics, a fundamental process in cell motility, invasion, and cytokinesis. Its activity is tightly controlled by phosphorylation at Serine-3, primarily by LIM domain kinases (LIMK1 and LIMK2), which inactivates its actin-severing function.[1] The dysregulation of the LIMK-cofilin axis has been implicated in various pathologies, including cancer metastasis, making it an attractive target for therapeutic intervention.[2][3] this compound emerged from computer-aided drug design as a potential inhibitor of LIMK, with initial studies suggesting selectivity for LIMK2.[2][4] This guide delves into the scientific literature to present a balanced view of its effects on cofilin phosphorylation.

This compound's Effect on Cofilin Phosphorylation: Conflicting Evidence

The scientific literature presents a divided view on the efficacy of this compound as a LIMK inhibitor and its subsequent impact on cofilin phosphorylation. Initial studies reported a significant, dose-dependent reduction in phosphorylated cofilin (p-cofilin) levels upon treatment with this compound in various cancer cell lines. However, a more recent comparative analysis challenges these findings, reporting a lack of inhibitory activity against both LIMK1 and LIMK2.

Evidence Supporting Inhibitory Activity

Several studies have reported that this compound effectively reduces cofilin phosphorylation in a cell-specific and dose-dependent manner. These findings suggest that this compound may act as a selective inhibitor of LIMK2.

Table 1: Quantitative Data on the Inhibitory Effect of this compound on Cofilin Phosphorylation

| Cell Line | This compound Concentration | % Inhibition of p-cofilin (Mean ± SD) | Reference |

| Panc-1 | 50 µM | 46 ± 10 | [5] |

| ST88-14 | 50 µM | 20 ± 8 | [6] |

| A549 | 50 µM | 4 ± 4 | [6] |

| NF1-/- MEFs | 10 µM | Dose-dependent reduction observed | [2] |

| NF1-/- MEFs | 50 µM | ~50% | |

| Panc-1 Xenograft | 60 mg/kg (in vivo) | 25 ± 10.8 | |

| HeLa (LIMK2 expressing) | 50 µM | Strong inhibition | [2][5] |

| HeLa (LIMK1 expressing) | 50 µM | No inhibition | [2][5] |

The data indicates that pancreatic cancer cells (Panc-1) and schwannoma cells (ST88-14) show a notable decrease in p-cofilin levels, while lung cancer cells (A549) are largely unaffected.[6] Furthermore, studies using HeLa cells engineered to overexpress either LIMK1 or LIMK2 demonstrated that this compound specifically inhibits cofilin phosphorylation in LIMK2-expressing cells, supporting its proposed selectivity.[2][5] In vivo experiments using a Panc-1 mouse xenograft model also showed a reduction in p-cofilin levels following this compound treatment.[6]

Evidence Contradicting Inhibitory Activity

In contrast to the above findings, a 2022 comparative study of 17 reported LIMK1/2 inhibitors found this compound to be inactive.[7] This research, which employed multiple in vitro enzymatic and cellular assays, concluded that this compound does not inhibit either LIMK1 or LIMK2, nor does it affect p-cofilin levels in SH-SY5Y neuroblastoma cells.[7][8]

Key Findings from the Contradictory Study:

-

No direct inhibition of LIMK1 or LIMK2: In vitro kinase assays showed no inhibitory activity against either kinase or their phosphorylated forms.[7]

-

No cellular activity in NanoBRET assay: This cellular target engagement assay did not show any interaction between this compound and LIMK1/2.[7]

-

No effect on p-cofilin levels in SH-SY5Y cells: An AlphaLISA assay, a quantitative method to measure protein levels, showed no change in p-cofilin levels after treatment with this compound.[7][8]

This study suggests that the previously observed effects of this compound on cellular phenotypes might be due to off-target effects rather than direct LIMK inhibition.[7] This highlights the critical need for rigorous and standardized testing of chemical probes.

Proposed Signaling Pathway

For the context of the studies reporting its efficacy, this compound is proposed to inhibit the RhoA-ROCK-LIMK2 signaling pathway.[9] This pathway is a central regulator of the actin cytoskeleton.

Caption: Proposed RhoA-ROCK-LIMK2 signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that have investigated the effects of this compound on cofilin phosphorylation.

Cell Culture and Treatment

-

Cell Lines: Panc-1, U87, ST88-14, A549, and HeLa cells stably expressing LIMK1 or LIMK2 are commonly used.[2][5]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Prior to treatment, cells are often serum-starved for 24 hours in a medium containing 0.5% FBS to reduce basal levels of signaling activity.[5][10]

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for a specified duration (e.g., 2 hours).[2][5]

Western Blotting for Cofilin Phosphorylation

This protocol is used to quantify the levels of total cofilin and phosphorylated cofilin.

Caption: Workflow for Western Blotting analysis of cofilin phosphorylation.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated cofilin (Ser3), total cofilin, and a loading control (e.g., β-tubulin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and the levels of p-cofilin are normalized to total cofilin or the loading control.

Conclusion and Future Directions

The role of this compound as a specific LIMK2 inhibitor and its effect on cofilin phosphorylation remains a subject of debate within the scientific community. While initial studies provided promising data on its efficacy and selectivity, more recent and comprehensive analyses have cast significant doubt on these claims. This discrepancy underscores the importance of rigorous validation of chemical probes and the potential for off-target effects.

For researchers in the field, it is crucial to approach the use of this compound with caution. The conflicting evidence suggests that any observed cellular effects should not be solely attributed to LIMK inhibition without further validation. Future studies should aim to resolve this controversy through standardized, multi-faceted assays and by independently synthesizing and testing the compound. A definitive understanding of this compound's molecular targets is essential before it can be reliably used as a tool to probe the complexities of the LIMK-cofilin signaling pathway or be considered for further therapeutic development.

References

- 1. oncotarget.com [oncotarget.com]

- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nischarin Inhibits LIM Kinase To Regulate Cofilin Phosphorylation and Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. oncotarget.com [oncotarget.com]

T56-LIMKi: A Technical Guide to its Role in Actin Cytoskeleton Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of T56-LIMKi, a small molecule inhibitor reported to selectively target LIM Kinase 2 (LIMK2). We delve into its mechanism of action, its profound effects on actin cytoskeleton dynamics, and its implications for cancer research and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex signaling pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction: The Actin Cytoskeleton and LIM Kinase

The actin cytoskeleton is a dynamic and intricate network of protein filaments that is fundamental to a multitude of cellular processes, including cell motility, morphogenesis, and division.[1][2] The constant remodeling of this network is tightly regulated by a host of signaling proteins. Among the key regulators are the LIM kinases (LIMK1 and LIMK2), which play a pivotal role in actin dynamics by phosphorylating and thereby inactivating cofilin, an actin-depolymerizing factor.[1][2][3] This inactivation leads to the stabilization of actin filaments.[2] The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are upstream regulators of LIM kinases, activating them through kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[4][5]

Given their central role in cytoskeletal regulation, LIM kinases have emerged as attractive therapeutic targets, particularly in oncology, where dysregulated cell migration and invasion are hallmarks of metastasis.[6][7] this compound was identified through a computational, structure-based approach as a selective inhibitor of LIMK2.[6][8]

This compound: Mechanism of Action

This compound has been reported to be a selective inhibitor of LIMK2.[7][8][9] Its mechanism of action is centered on the inhibition of LIMK2's kinase activity, which in turn prevents the phosphorylation of its primary substrate, cofilin.[8][9] This leads to an increase in active, non-phosphorylated cofilin, resulting in enhanced actin filament disassembly and a subsequent disruption of the actin cytoskeleton.[8]

The RhoA-ROCK-LIMK2 Signaling Pathway

The primary signaling cascade through which this compound exerts its effects is the RhoA-ROCK-LIMK2 pathway.[7][9][10] RhoA, a small GTPase, activates ROCK, which then phosphorylates and activates LIMK2.[4] Activated LIMK2 subsequently phosphorylates cofilin at Serine 3, rendering it inactive.[10] By inhibiting LIMK2, this compound interrupts this cascade, leading to a decrease in phosphorylated cofilin (p-cofilin) levels.[8][9]

Conflicting Evidence on Direct Inhibition

Quantitative Data on this compound Activity

The following tables summarize the reported in vitro and cellular activities of this compound across various cancer cell lines.

Table 1: In Vitro Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| ST88-14 | Schwannoma | 18.3 | [8][14][15] |

| U87 | Glioblastoma | 7.4 | [8][14][15][16] |

| Panc-1 | Pancreatic Cancer | 35.2 | [8][14][15][16] |

| A549 | Lung Cancer | 90 | [8][14][15] |

| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 | [5][8] |

Table 2: Effect of this compound on Cofilin Phosphorylation

| Cell Line | Treatment | Effect on p-cofilin | Citation(s) |

| Panc-1 | 50 µM this compound for 2h | ~50% reduction | [5][6] |

| ST88-14 | 50 µM this compound for 2h | ~20% reduction | [17] |

| A549 | 50 µM this compound for 2h | No significant decrease | [17] |

| NF1-/- MEFs | 10-50 µM this compound | Dose-dependent reduction | [5][8] |

| HeLa (LIMK2 overexpression) | 50 µM this compound for 2h | Significant reduction | [5][10] |

| HeLa (LIMK1 overexpression) | 50 µM this compound for 2h | No significant reduction | [5][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on actin cytoskeleton dynamics.

In Vitro LIMK2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant LIMK2.

Materials:

-

Recombinant human LIMK2 (catalytic domain)

-

Recombinant human cofilin-1

-

This compound

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or ATP and phosphospecific antibodies for non-radioactive detection

-

SDS-PAGE gels

-

Phosphorimager or Western blot imaging system

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant LIMK2, and cofilin-1 substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays) to a final concentration of 10-100 µM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

For radioactive assays, expose the gel to a phosphor screen and quantify the incorporation of ³²P into cofilin-1 using a phosphorimager.

-

For non-radioactive assays, transfer the proteins to a membrane and perform a Western blot using an antibody specific for phosphorylated cofilin (Ser3).

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Western Blotting for Phospho-Cofilin

This protocol is used to quantify the levels of phosphorylated and total cofilin in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibodies: anti-p-cofilin (Ser3), anti-cofilin, anti-β-actin or GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound or DMSO for the specified time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize the p-cofilin levels to total cofilin and the loading control.

Immunofluorescence Staining of the Actin Cytoskeleton

This method allows for the visualization of changes in the actin cytoskeleton, such as the disassembly of stress fibers, after treatment with this compound.

Materials:

-

Cells cultured on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and treat with this compound or DMSO.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

-

Wash the cells with PBS.

-

Incubate the cells with fluorescently labeled phalloidin for 30-60 minutes at room temperature in the dark to stain F-actin.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the collective migration of a cell population.[18][19]

Materials:

-

Cells cultured in a multi-well plate

-

Pipette tip (p200 or p1000)

-

Microscope with a camera

Procedure:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.[20]

-

Gently wash the cells with media to remove detached cells.

-

Add fresh media containing different concentrations of this compound or DMSO.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.

-

Measure the width or area of the wound at each time point using image analysis software.

-

Calculate the rate of cell migration and compare the effects of different this compound concentrations.

Anchorage-Independent Growth (Soft Agar) Assay

This assay determines the effect of this compound on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.[1][14][16]

Materials:

-

Agar

-

Cell culture medium

-

Multi-well plates

-

Cells in single-cell suspension

-

This compound

Procedure:

-

Prepare a base layer of 0.6-0.7% agar in culture medium in each well of a multi-well plate and allow it to solidify.

-

Prepare a top layer of 0.3-0.4% agar in culture medium containing a single-cell suspension of the cells to be tested.

-

Add different concentrations of this compound or DMSO to the top agar layer before plating.

-

Plate the top agar/cell mixture onto the solidified base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the cells with medium containing the respective treatments every few days.

-

After the incubation period, stain the colonies with a viability stain (e.g., crystal violet or MTT).

-

Count the number and measure the size of the colonies.

Discussion and Future Directions

This compound has been a valuable tool for investigating the role of the LIMK2-cofilin pathway in regulating actin cytoskeleton dynamics and its implications in cancer cell biology. The collective evidence from multiple studies demonstrates its ability to inhibit cell proliferation, migration, and anchorage-independent growth in various cancer cell lines, effects that are correlated with a decrease in cofilin phosphorylation.[5][7][8][17]

The conflicting report regarding its direct inhibitory activity on LIMK1/2, however, warrants further investigation.[11][12][13] Future studies should aim to resolve this discrepancy through comprehensive biochemical and biophysical assays. Additionally, identifying the potential off-targets of this compound will be crucial for a complete understanding of its cellular effects.

Despite these open questions, the profound impact of this compound on the actin cytoskeleton underscores the therapeutic potential of targeting the LIMK pathway. Further development of highly selective and potent LIMK2 inhibitors, guided by the insights gained from studying compounds like this compound, holds promise for the development of novel anti-cancer therapies.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its molecular mechanism of action to its cellular effects and the experimental protocols used for its characterization. By modulating the LIMK2-cofilin signaling axis, this compound disrupts actin cytoskeleton dynamics, leading to the inhibition of key cancer-related cellular processes. While questions regarding its direct inhibitory mechanism remain, this compound continues to be a significant research tool for dissecting the intricate regulation of the actin cytoskeleton and for exploring the therapeutic potential of LIMK2 inhibition.

References

- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Image analysis for the quantitative comparison of stress fibers and focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | SFAlab: image-based quantification of mechano-active ventral actin stress fibers in adherent cells [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncoscience.us [oncoscience.us]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. mdpi.com [mdpi.com]

- 16. Soft–Agar colony Formation Assay [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Wound healing assay | Abcam [abcam.com]

- 20. med.virginia.edu [med.virginia.edu]

T56-LIMKi in Pancreatic Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T56-LIMKi is a small molecule inhibitor that has been investigated for its potential therapeutic role in pancreatic cancer. Research suggests that this compound selectively targets LIM kinase 2 (LIMK2), a key regulator of actin cytoskeleton dynamics, which is often dysregulated in cancer progression. By inhibiting LIMK2, this compound disrupts the phosphorylation of cofilin, leading to alterations in the actin cytoskeleton, and subsequent inhibition of cancer cell growth and tumor progression. This technical guide provides a comprehensive overview of the preclinical data on this compound in pancreatic cancer, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. It is important to note that while initial studies have shown promise, a recent study has questioned the inhibitory activity of this compound on LIM kinases, highlighting the need for further validation.

Introduction to LIM Kinases and Their Role in Cancer

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] A primary substrate of LIMKs is cofilin, an actin-depolymerizing factor.[1] Phosphorylation of cofilin by LIMKs inactivates it, leading to the stabilization of actin filaments.[1] This process is integral to various cellular functions, including cell motility, invasion, and proliferation, which are hallmarks of cancer metastasis.[1][2] Both LIMK1 and LIMK2 have been implicated in the progression and metastasis of various cancers, including pancreatic cancer.[3]

This compound: A Selective LIMK2 Inhibitor

This compound has been identified as a highly specific inhibitor of LIMK2 with little to no cross-reactivity against LIMK1.[1][2] This selectivity is attributed to structural homology between the active site of LIMK2 and the EphA3 receptor, for which the parent compound of this compound was originally designed.[4][5] The inhibitory action of this compound on LIMK2 disrupts the downstream signaling cascade that leads to cofilin phosphorylation.[4]

Mechanism of Action

The proposed mechanism of action for this compound in pancreatic cancer involves its selective inhibition of LIMK2 within the RhoA-ROCK-LIMK2 signaling pathway. This pathway is a critical regulator of actin dynamics.

Caption: this compound inhibits LIMK2, preventing cofilin phosphorylation and disrupting the actin cytoskeleton.

Quantitative Data on this compound Efficacy

Preclinical studies have provided quantitative data on the efficacy of this compound in various cancer cell lines, with a particular focus on the pancreatic cancer cell line Panc-1.

In Vitro Inhibition of Cancer Cell Growth

This compound has demonstrated a dose-dependent inhibition of proliferation in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87 | Glioblastoma | 7.4 | [6] |

| ST88-14 | Schwannoma | 18.3 | [6] |

| Panc-1 | Pancreatic Cancer | 35.2 | [6] |

| A549 | Lung Cancer | 90 | [6] |

| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 | [7] |

Reduction of Phosphorylated Cofilin (p-cofilin)

Treatment with this compound led to a significant decrease in the levels of phosphorylated cofilin, indicating successful target engagement.

| Cell Line | This compound Concentration (µM) | Duration of Treatment | % Reduction in p-cofilin (Mean ± SD) | Reference |

| Panc-1 | 50 | 2 hours | 46 ± 10 | [4] |

| U87 | 50 | 2 hours | 24 ± 10 | [5] |

| ST88-14 | 50 | 2 hours | 20 ± 8 | [5] |

| A549 | 50 | 2 hours | 4 ± 4 | [5] |

| Panc-1 Xenograft | 60 mg/kg (in vivo) | 35 days | 25 ± 10.8 | [4] |

In Vivo Tumor Growth Inhibition

In a Panc-1 xenograft mouse model, oral administration of this compound resulted in a dose-dependent reduction in tumor volume.

| Treatment Group | Dose | Duration | Tumor Volume Reduction vs. Control | Reference |

| This compound | 30 mg/kg/day | 35 days | Significant | [6][7] |

| This compound | 60 mg/kg/day | 35 days | More significant than 30 mg/kg | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the primary research conducted on this compound.

Cell Culture and Proliferation Assay

-

Cell Lines: Panc-1, U87, ST88-14, and A549 cells were maintained in DMEM supplemented with 10% fetal calf serum, penicillin, and streptomycin.

-

Proliferation Assay: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or vehicle control (0.1% DMSO). After 6 days of incubation, cells were directly counted to determine the extent of growth inhibition.[5]

Western Blot Analysis for p-cofilin

-

Cell Lysis: Cells were treated with this compound for the specified duration, followed by lysis in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a standard Bradford assay.

-

Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies against p-cofilin, total cofilin, and a loading control (e.g., β-tubulin).

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry was used to quantify band intensity.[8]

Panc-1 Xenograft Mouse Model

-

Animal Model: Nude CD1-Nu mice were used for the study.

-

Tumor Implantation: Panc-1 cells were injected subcutaneously above the right femoral joint of the mice.

-

Treatment: When tumors reached a volume of 0.06–0.07 cm³, mice were randomly assigned to treatment groups and received daily oral gavage of this compound (30 or 60 mg/kg) or vehicle control (0.5% Carboxymethylcellulose).[6][7]

-

Tumor Measurement: Tumor volume was measured regularly throughout the 35-day treatment period.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for Western blot analysis to determine p-cofilin levels.[4]

Caption: Workflow for evaluating this compound efficacy in a Panc-1 xenograft mouse model.

Contradictory Findings and Future Directions

While the initial research on this compound presented compelling evidence for its selective inhibition of LIMK2, a more recent comparative analysis of LIMK1/2 inhibitors published in the Journal of Medicinal Chemistry in 2022 reported conflicting results. This study found that this compound had no inhibitory activity against either LIMK1 or LIMK2 in their in vitro enzymatic and cellular assays. This discrepancy underscores the critical need for further independent validation of this compound's mechanism of action and its efficacy in pancreatic cancer models.

Future research should focus on:

-

Independent validation: Other research groups should aim to replicate the initial findings to confirm the selective inhibitory activity of this compound on LIMK2.

-

Broader Kinase Profiling: A comprehensive kinase panel screening would provide a more complete picture of this compound's selectivity profile.

-

In Vivo Efficacy in Orthotopic Models: Evaluating this compound in more clinically relevant orthotopic pancreatic cancer models would provide a better assessment of its therapeutic potential.

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies for pancreatic cancer could reveal more effective treatment strategies.

Conclusion

This compound has emerged from initial preclinical studies as a potential therapeutic agent for pancreatic cancer, purportedly through the selective inhibition of LIMK2. The data from these early investigations demonstrate its ability to reduce cancer cell proliferation in vitro and inhibit tumor growth in vivo. However, the conflicting findings from a recent study highlight the necessity for caution and further rigorous investigation. The information presented in this technical guide serves as a comprehensive resource for researchers in the field, providing the foundational knowledge required to build upon existing research and to critically evaluate the potential of this compound as a viable treatment for pancreatic cancer.

References

- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncoscience.us [oncoscience.us]

- 3. oncoscience.us [oncoscience.us]

- 4. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

T56-LIMKi: A Selective LIMK2 Inhibitor for Glioma and Schwannoma Research

This technical guide provides an in-depth overview of T56-LIMKi, a selective inhibitor of LIM domain kinase 2 (LIMK2), and its application in preclinical studies of glioma and schwannoma. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting the LIMK2 signaling pathway in these neurological tumors.

Introduction

Glioma and schwannoma are tumors of the central and peripheral nervous systems, respectively. The actin cytoskeleton plays a crucial role in the proliferation, migration, and invasion of cancer cells. LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1] Dysregulation of the LIMK signaling pathway has been implicated in the pathogenesis of various cancers, including glioma and schwannoma.[2][3]

This compound has emerged as a promising small molecule inhibitor that demonstrates high specificity for LIMK2 over its homolog LIMK1.[1][4] This selectivity is critical, as LIMK1 and LIMK2 can have different expression patterns and functions in various tissues and diseases.[1] Studies have shown that this compound can inhibit the proliferation of glioma and schwannoma cell lines, suggesting its potential as a therapeutic agent for these tumors.[2][4]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively inhibiting the kinase activity of LIMK2.[1] In many cancer cells, including glioma and schwannoma, the RhoA-ROCK signaling pathway is upregulated.[2] This pathway leads to the activation of LIMK2, which in turn phosphorylates cofilin at the Ser3 residue.[2] Phosphorylated cofilin (p-cofilin) is inactive and unable to sever actin filaments, leading to the stabilization of F-actin, formation of stress fibers, and promotion of cell migration and invasion.[3][5]

By inhibiting LIMK2, this compound prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, non-phosphorylated state.[1] Active cofilin promotes the depolymerization of actin filaments, leading to a more dynamic actin cytoskeleton and a reduction in tumor cell motility and proliferation.[6]

Quantitative Data

The efficacy of this compound has been quantified in several preclinical models of glioma and schwannoma. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Tumor Type | IC50 (µM) | Key Findings |

| U87 | Glioblastoma | 7.4 ± 7 | This compound efficiently inhibits cell growth.[7] |

| ST88-14 | Schwannoma | 18.3 ± 5 | This compound efficiently inhibits cell growth.[7] |

| Panc-1 | Pancreatic Cancer | 35.2 ± 5 | This compound inhibits cofilin phosphorylation and cell growth.[6][7] |

| A549 | Lung Cancer | 90 ± 14 | High IC50 value suggests specificity for LIMK2-dependent cancers.[7] |

Table 2: In Vivo Efficacy of this compound in a Panc-1 Xenograft Model

| Treatment Group | Dosage (mg/kg) | Outcome |

| Vehicle Control | 0 | Progressive tumor growth. |

| This compound | 30 | Dose-dependent decrease in tumor volume.[8][9] |

| This compound | 60 | Significant decrease in tumor volume; 4 out of 8 tumors disappeared completely.[2] p-cofilin levels in tumors were reduced by 25 ± 10.8%.[1][2] |

Note: While the detailed in vivo studies were conducted using a pancreatic cancer (Panc-1) xenograft model, the results are considered relevant due to the demonstrated in vitro efficacy of this compound against glioma and schwannoma cell lines and the shared underlying LIMK2-dependent mechanism.[1]

Experimental Protocols

This section details the methodologies used in the preclinical evaluation of this compound.

-

Cell Lines:

-

U87 (human glioblastoma)

-

ST88-14 (human schwannoma)

-

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS).[1] For experiments involving this compound treatment, cells are often serum-starved for 24 hours prior to the addition of the inhibitor.[7][8]

-

Seeding: Cells are seeded in multi-well plates and allowed to adhere.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).[1]

-

Incubation: Cells are incubated for a period of 6 days.[1][7]

-

Cell Counting: After the incubation period, cells are harvested and counted directly to determine the inhibitory effect of this compound on cell proliferation.[1] The IC50 value is then calculated from the dose-response curves.[7]

-

Cell Lysis: Cells treated with this compound or vehicle are lysed in an appropriate lysis buffer.[10]

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay.[10]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[10][11]

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[10][12]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for:

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[12]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12] The band intensities are quantified to determine the ratio of p-cofilin to total cofilin.

The following workflow outlines a typical in vivo study to assess the anti-tumor efficacy of this compound.

-

Animal Model: Nude mice are commonly used for xenograft studies.[8][9]

-

Tumor Cell Implantation: Cancer cells (e.g., Panc-1) are injected subcutaneously into the mice.[8]

-

Treatment Initiation: Treatment begins when tumors reach a specified volume (e.g., 0.06–0.07 cm³), typically around 7 days post-implantation.[8][9]

-

Drug Formulation and Administration: this compound is dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) and administered daily via oral gavage at doses of 30 mg/kg and 60 mg/kg.[6][8] The control group receives the vehicle only.[6]

-

Monitoring: Tumor volume and animal weight are monitored regularly throughout the study.[1]

-

Endpoint Analysis: After a defined treatment period (e.g., 35 days), the animals are euthanized, and the tumors are excised, weighed, and photographed.[1] A portion of the tumor tissue is homogenized for subsequent analysis, such as Western blotting for p-cofilin levels.[1][2]

Conclusion

This compound is a potent and selective inhibitor of LIMK2 that has demonstrated significant anti-proliferative effects in preclinical models of glioma and schwannoma. Its mechanism of action, centered on the inhibition of cofilin phosphorylation, disrupts the actin cytoskeleton dynamics essential for tumor cell growth and invasion. The quantitative data from in vitro and in vivo studies support its therapeutic potential. The detailed experimental protocols provided herein offer a framework for further investigation of this compound and other LIMK2 inhibitors in the context of neurological cancers. Further research is warranted to explore the efficacy of this compound in orthotopic glioma and schwannoma models to better recapitulate the tumor microenvironment and to evaluate its potential for clinical translation.

References

- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suppression of LIM Kinase 1 and LIM Kinase 2 Limits Glioblastoma Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LIM Domain Kinases as Potential Therapeutic Targets for Neurofibromatosis Type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 12. 7tmantibodies.com [7tmantibodies.com]

An In-depth Technical Guide on the Neuroprotective Effects of T56-LIMKi in Stroke Models

This technical guide provides a comprehensive overview of the preclinical evidence for the neuroprotective effects of T56-LIMKi, a LIM kinase (LIMK) inhibitor, in experimental models of stroke. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Findings

This compound has demonstrated significant neuroprotective effects in a mouse model of photothrombotic stroke.[1][2] Administration of this LIMK2 inhibitor led to a reduction in infarct volume and an improvement in the histological profile of the peri-infarct area.[1][2][3] These findings suggest that this compound could be a promising agent for mitigating the damaging consequences of ischemic stroke.[1][2]

Quantitative Data Summary

The neuroprotective efficacy of this compound was quantified by assessing its impact on infarct volume and neuronal morphology at various time points following a photothrombotic stroke. The key quantitative results are summarized in the tables below.

Table 1: Effect of this compound on Infarct Volume in a Mouse Model of Photothrombotic Stroke

| Treatment Group | Time Post-Stroke | Mean Infarct Volume (% of Hemisphere) | Statistical Significance (p-value) |

| Control (Vehicle) | 7 days | 13 ± 2% | - |

| This compound | 7 days | Significantly Reduced | < .05 |

| Control (Vehicle) | 14 days | 8 ± 1% | - |

| This compound | 14 days | Significantly Reduced | < .05 |

Data extracted from studies on photothrombotic stroke models.[3]

Table 2: Histological Changes in the Peri-Infarct Cortex Following this compound Treatment

| Cell Type | Treatment Group | Outcome |

| Normochromic Neurons | This compound | Increased Percentage |

| Hypochromic Cortical Cells | This compound | Decreased Percentage |

| Pyknotic Cortical Cells | This compound | Decreased Percentage |

Observations are based on histological analysis in the peri-infarct region.[1][2][3]

Experimental Protocols

The primary model used to evaluate the neuroprotective effects of this compound is the photothrombotic stroke model in mice.[1][2] This model induces a focal ischemic lesion in the cerebral cortex.

1. Photothrombotic Stroke Induction:

-

Animal Model: The studies utilized mice as the experimental subjects.[1][2][3]

-

Photosensitizer: Rose Bengal, a photosensitizer that remains within the blood vessels, was administered to the mice.[1][2][3]

-

Irradiation: Following the administration of Rose Bengal, the mouse cortex was exposed to laser irradiation.[1][2][3]

-

Mechanism: The light exposure activates the Rose Bengal, leading to the formation of a thrombus and subsequent occlusion of the blood vessels in the irradiated area, resulting in a focal ischemic stroke.[1][2]

2. This compound Administration:

-

Drug Formulation: The specific formulation and dosage of this compound administered in the stroke studies are detailed in the primary research articles.

-

Route and Timing: The route and timing of this compound administration relative to the induction of stroke are critical parameters outlined in the methodology of the cited studies.

3. Outcome Measures:

-

Infarct Volume Assessment: At 3, 7, and 14 days post-stroke, the brains were harvested.[1][2][3] The infarct volume was visualized and quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[3][4]

-

Histological Analysis: Brain sections from the peri-infarct region were subjected to histological staining to assess neuronal morphology.[1][2] The percentages of normochromic, hypochromic, and pyknotic neurons were determined to evaluate the extent of neuronal damage and protection.[1][2][3]

Signaling Pathways and Experimental Workflow

The proposed mechanism of action for this compound's neuroprotective effects involves the inhibition of LIMK2, which in turn modulates the activity of cofilin, a key protein in actin dynamics.[3]

The experimental workflow for evaluating the neuroprotective effects of this compound is a multi-step process that involves stroke induction, treatment, and subsequent analysis.

Discussion and Future Directions

The preclinical data strongly suggest that this compound has neuroprotective potential in the context of ischemic stroke.[1][2] The mechanism is believed to be centered on the inhibition of LIMK2, which plays a crucial role in the regulation of actin dynamics and neuronal apoptosis.[3][4] However, it is important to note that some studies have raised questions about the specificity of this compound for LIMK2, with findings suggesting it may not directly inhibit LIMK1 or LIMK2 in certain assays.[5] Further research is warranted to fully elucidate its precise molecular targets and to explore its efficacy in other stroke models.

The promising results from the photothrombotic stroke model provide a solid foundation for continued investigation into this compound and other LIMK inhibitors as a novel therapeutic strategy for stroke. Future studies should focus on dose-response relationships, the therapeutic window for administration, and long-term functional outcomes to further validate its potential for clinical translation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. LIM kinase inhibitor this compound protects mouse brain from photothrombotic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cofilin Inhibition by Limk1 Reduces Rod Formation and Cell Apoptosis after Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

T56-LIMKi: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of T56-LIMKi, a novel and selective inhibitor of LIM kinase 2 (LIMK2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction

LIM kinases (LIMKs) are key regulators of actin cytoskeleton dynamics, playing a crucial role in cell motility, proliferation, and invasion. The two isoforms, LIMK1 and LIMK2, phosphorylate and inactivate cofilin, an actin-depolymerizing factor. Dysregulation of LIMK activity is implicated in the pathology of various diseases, including cancer. This compound, also known as T5601640, emerged from computational and biochemical approaches as a potent and selective inhibitor of LIMK2, showing promise as a therapeutic agent, particularly in cancers with overactivated LIMK2 signaling pathways.[1][2]

Discovery and Specificity

This compound was identified through a combination of computational analysis of protein structures and classical biochemistry techniques.[1] A key characteristic of this inhibitor is its high specificity for LIMK2 with little to no cross-reactivity against LIMK1.[1] This selectivity was demonstrated in studies using HeLa cells engineered to overexpress either LIMK1 or LIMK2. Treatment with this compound resulted in a significant reduction of phosphorylated cofilin (p-cofilin) only in the cells overexpressing LIMK2.[1][3]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of LIMK2.[4] This inhibition prevents the phosphorylation of its primary substrate, cofilin.[1] Active, non-phosphorylated cofilin promotes the depolymerization of actin filaments, leading to alterations in the cytoskeleton.[2] The disruption of actin dynamics, in turn, inhibits key cellular processes involved in cancer progression, such as cell migration, invasion, and proliferation.[2][5]

The activity of LIMK2 is regulated by upstream signaling pathways, most notably the RhoA-ROCK pathway.[1] this compound's inhibitory action is situated downstream of RhoA and ROCK, directly targeting LIMK2.[1]

References

- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | LIM Kinase | TargetMol [targetmol.com]

T56-LIMKi in NF1-Deficient Cells: A Technical Overview of its Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the activity of T56-LIMKi, a novel LIM kinase (LIMK) inhibitor, in the context of Neurofibromatosis Type 1 (NF1) deficiency. Loss of the NF1 tumor suppressor gene leads to hyperactivation of Ras and downstream signaling pathways, contributing to tumor development. Recent research has identified the LIMK pathway as a critical, Ras-independent signaling axis that is also dysregulated by NF1 loss, presenting a new therapeutic target. This compound has emerged as a promising agent that specifically targets this pathway, demonstrating significant anti-proliferative and anti-migratory effects in NF1-depleted preclinical models.

Core Findings: this compound Attenuates Malignant Phenotypes in NF1-Depleted Cells

Neurofibromin, the protein product of the NF1 gene, regulates the activity of LIMK1 and LIMK2 through multiple pathways.[1] Its absence leads to hyperactivation of these kinases, which in turn phosphorylate and inactivate their primary substrate, the actin-depolymerizing factor cofilin.[1] This results in the stabilization of actin stress fibers, promoting cell proliferation, migration, and survival—hallmarks of cancer.[1][2]

The compound this compound, identified through computational modeling, acts as a specific inhibitor of LIMK, with a preference for LIMK2.[1][3] In NF1-depleted mouse embryonic fibroblasts (NF1-/- MEFs), this compound has been shown to effectively inhibit key cellular processes associated with malignancy.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in NF1-deficient cells.

| Assay | Cell Line | Treatment | Concentration | Observed Effect | Significance | Reference |

| Cell Proliferation | NF1-/- MEFs | This compound | 10-100 µM | Dose-dependent inhibition of cell growth over 5 days. | P < 0.01, P < 0.001 | [4] |

| Stress Fiber Formation | NF1-/- MEFs | This compound | 50 µM | 26% ± 7.7% reduction in cells exhibiting stress fibers. | P < 0.05 | [4] |

| Cofilin Phosphorylation | NF1-/- MEFs | This compound | 10-100 µM | Dose-dependent reduction in p-cofilin levels after 2 hours. | Not specified | [4][5] |

| Anchorage-Independent Growth | NF1-/- MEFs | This compound | Not specified | Inhibition of colony formation in soft agar. | Not specified | [1][4] |

| Cell Migration | NF1-/- MEFs | This compound | Not specified | Inhibition of cell migration. | Not specified | [1][4] |

| Combination Therapy | Cell Line | Treatments | Effect | Reference |

| Cell Proliferation & Stress Fiber Formation | NF1-/- MEFs | This compound and FTS (Ras inhibitor) | Synergistic inhibition. | [1][4] |

Signaling Pathways and Drug Action

The loss of NF1 creates a complex signaling dysregulation. This compound targets a specific node in this network, offering a distinct advantage, particularly for combination therapies.

Caption: NF1 negatively regulates Rho/Rac pathways that activate LIMK1/2. This compound inhibits LIMK2, preventing cofilin phosphorylation and subsequent malignant cell behaviors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are synthesized from the described experiments.[4][5]

Cell Culture and Proliferation Assay

-

Cell Lines: Mouse embryonic fibroblasts (MEFs) with homozygous deletion of NF1 (NF1-/-) and wild-type counterparts.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

-

Proliferation Assay:

-

Seed NF1-/- MEFs in 96-well plates at a density of 2 x 10³ cells/well.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) or 0.1% DMSO as a vehicle control.

-

Incubate for the desired period (e.g., 5 days).

-

Assess cell viability daily or at the endpoint using a colorimetric assay such as MTS (e.g., CellTiter 96 AQueous One Solution) according to the manufacturer's instructions, or by direct cell counting with a hemocytometer.

-

Western Blotting for Cofilin Phosphorylation

-

Protocol:

-

Plate NF1-/- MEFs and allow them to adhere.

-

Serum starve the cells for 24 hours to synchronize them and reduce basal signaling.

-

Treat cells with the desired concentrations of this compound for a short duration (e.g., 2 hours).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Primary Antibody: anti-phospho-cofilin (Ser3).

-

Loading Control: anti-total cofilin or anti-β-tubulin.

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Actin Stress Fiber Staining

-

Protocol:

-

Seed NF1-/- MEFs on glass coverslips in 6-well plates (e.g., 2.5 x 10⁴ cells/well).

-

After 24 hours, replace the medium with low-serum medium (0.5% FCS) containing this compound (e.g., 50 µM) or DMSO.

-

Incubate for 24 hours.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Stain F-actin with rhodamine-labeled phalloidin for 30-60 minutes at room temperature in the dark.

-

Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize using fluorescence microscopy and quantify the percentage of cells with prominent stress fibers.

-

Caption: General experimental workflow for assessing this compound activity in NF1-/- cells, from cell culture to data analysis.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy for NF1-associated tumors by inhibiting the LIMK pathway, which is dysregulated independently of the canonical Ras pathway. The synergistic effect observed when combining this compound with a Ras inhibitor highlights the potential for multi-targeted therapies to overcome resistance and improve outcomes in NF1-related malignancies.[1][4] Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic window and efficacy of this compound, both as a monotherapy and in combination with other targeted agents.[1]

References

- 1. Targeting LIM kinase in cancer and neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIM Domain Kinases as Potential Therapeutic Targets for Neurofibromatosis Type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unraveling the T56-LIMKi Enigma: A Technical Guide to the Conflicting Data

For Immediate Release